molecular formula C18H20N2O3S B7664009 3-methyl-N-(3-methylsulfonylphenyl)-2-phenylazetidine-1-carboxamide

3-methyl-N-(3-methylsulfonylphenyl)-2-phenylazetidine-1-carboxamide

Cat. No.: B7664009
M. Wt: 344.4 g/mol
InChI Key: WTQVWCQFUNZFDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-(3-methylsulfonylphenyl)-2-phenylazetidine-1-carboxamide, also known as MS-275 or Entinostat, is a synthetic compound that belongs to the class of benzamide histone deacetylase inhibitors. It has been extensively studied for its potential use in cancer therapy and other diseases that involve epigenetic modifications.

Mechanism of Action

3-methyl-N-(3-methylsulfonylphenyl)-2-phenylazetidine-1-carboxamide exerts its effects by inhibiting the activity of histone deacetylase enzymes, which leads to the accumulation of acetylated histones and other proteins. This, in turn, alters the structure of chromatin and promotes the expression of genes that are involved in cell cycle arrest, apoptosis, and DNA repair. This compound has also been shown to inhibit the activity of other proteins that are involved in cancer progression, such as HIF-1α and NF-κB.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit angiogenesis and metastasis. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, potentially enhancing their effectiveness. This compound has been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-methyl-N-(3-methylsulfonylphenyl)-2-phenylazetidine-1-carboxamide is its specificity for histone deacetylase enzymes, which makes it a useful tool for studying the role of epigenetic modifications in cancer and other diseases. However, this compound has some limitations, including its relatively low potency compared to other histone deacetylase inhibitors and its relatively short half-life in vivo.

Future Directions

There are several promising directions for future research on 3-methyl-N-(3-methylsulfonylphenyl)-2-phenylazetidine-1-carboxamide. One area of interest is the development of more potent and selective histone deacetylase inhibitors based on the structure of this compound. Another area of interest is the identification of biomarkers that can predict the response to this compound treatment in different types of cancer. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound in combination with other therapies for cancer and other diseases.

Synthesis Methods

The synthesis of 3-methyl-N-(3-methylsulfonylphenyl)-2-phenylazetidine-1-carboxamide involves several steps, including the reaction of 3-methylsulfonylphenyl hydrazine with ethyl 2-bromoacetate, followed by the reaction of the resulting intermediate with 2-phenylazetidine-1-carboxylic acid. The final product is obtained through a series of purification steps, including crystallization and column chromatography.

Scientific Research Applications

3-methyl-N-(3-methylsulfonylphenyl)-2-phenylazetidine-1-carboxamide has been shown to have potential therapeutic applications in various types of cancer, including breast cancer, lung cancer, and leukemia. It works by inhibiting the activity of histone deacetylase enzymes, which play a crucial role in the regulation of gene expression. By inhibiting these enzymes, this compound can promote the expression of genes that suppress tumor growth and induce cell death in cancer cells.

Properties

IUPAC Name

3-methyl-N-(3-methylsulfonylphenyl)-2-phenylazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-13-12-20(17(13)14-7-4-3-5-8-14)18(21)19-15-9-6-10-16(11-15)24(2,22)23/h3-11,13,17H,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTQVWCQFUNZFDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C1C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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